(4-Cyclopropylthiazol-2-yl)methanol
Overview
Description
(4-Cyclopropylthiazol-2-yl)methanol: is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
- Thiazoles, including this compound, are known to exhibit diverse biological activities. They have been investigated as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
(4-Cyclopropylthiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce cytotoxic effects, leading to cell death . This compound can also modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with these enzymes is crucial for the compound’s biological activity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body can influence its overall biological activity and its effects on different organs and systems .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific effects on cellular processes and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylthiazol-2-yl)methanol typically involves the cyclization of thioamides with α-haloketones under acidic conditions. One common method includes the reaction of cyclopropylamine with chloroacetic acid followed by cyclization with thiourea.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(4-Cyclopropylthiazol-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds and strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles, and polar aprotic solvents.
Major Products Formed:
Carboxylic acids, ketones, amine derivatives, and various substituted thiazoles.
Scientific Research Applications
(4-Cyclopropylthiazol-2-yl)methanol:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its antimicrobial and antiprotozoal properties, showing promise in combating infections.
Medicine: Research has indicated its potential as an anti-inflammatory and antitumor agent, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzothiazole derivatives
Thiazole-based heterocycles
Thiazolidine derivatives
Thiazolylmethanol analogs
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Properties
IUPAC Name |
(4-cyclopropyl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYOUFIADRAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344321-86-3 | |
Record name | (4-cyclopropyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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